Cas no 4850-49-1 (1,3-Propanediol,1-phenyl-)
1,3-Propanediol,1-phenyl- structure
Product Name:1,3-Propanediol,1-phenyl-
N.o CAS:4850-49-1
MF:C9H12O2
MW:152.190382957458
MDL:MFCD00033357
CID:326094
PubChem ID:572059
Update Time:2025-06-09
1,3-Propanediol,1-phenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3-Propanediol,1-phenyl-
- 1,3-Propanediol,1-phenyl
- 1-Phenyl-1,3-propanediol
- 1-phenyl-propane-1,3-diol
- 3-hydroxy-1-phenyl-1-propanol
- 3-hydroxy-3-phenylpropanol
- 3-phenylpropane-1,3-diol
- dl-1-phenyl-1-pentyl alcohol
- SB46162
- EN300-5261329
- SY271569
- SY348533
- 1-Phenylpropane-1,3-diol
- FT-0698466
- MFCD00033357
- D80419
- 4850-49-1
- MFCD00221510
- FT-0690227
- NS00015737
- 3-phenyl-1,3-dihydroxypropane
- SCHEMBL74830
- DTXSID20341285
- 1-Phenyl-1,3-propanediol #
- BS-44427
- AKOS004905720
- CS-0156510
- A899715
- DB-059021
- DB-201903
-
- MDL: MFCD00033357
- Inchi: 1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
- Chave InChI: RRVFYOSEKOTFOG-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CCO
Propriedades Computadas
- Massa Exacta: 152.08400
- Massa monoisotópica: 152.083729621g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 97.7
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.7
- Superfície polar topológica: 40.5Ų
Propriedades Experimentais
- PSA: 40.46000
- LogP: 1.10240
1,3-Propanediol,1-phenyl- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UN844-50mg |
1,3-Propanediol,1-phenyl- |
4850-49-1 | 97% | 50mg |
78.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UN844-200mg |
1,3-Propanediol,1-phenyl- |
4850-49-1 | 97% | 200mg |
168.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UN844-5g |
1,3-Propanediol,1-phenyl- |
4850-49-1 | 97% | 5g |
1946.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UN844-1g |
1,3-Propanediol,1-phenyl- |
4850-49-1 | 97% | 1g |
565.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1187505-5g |
1-Phenyl-1,3-propanediol |
4850-49-1 | 95% | 5g |
$760 | 2024-07-19 | |
| eNovation Chemicals LLC | D630898-1g |
1-phenylpropane-1,3-diol |
4850-49-1 | 95% | 1g |
$325 | 2024-08-03 | |
| eNovation Chemicals LLC | D630898-5g |
1-phenylpropane-1,3-diol |
4850-49-1 | 95% | 5g |
$675 | 2024-08-03 | |
| Enamine | EN300-5261329-0.05g |
1-phenylpropane-1,3-diol |
4850-49-1 | 95% | 0.05g |
$19.0 | 2023-05-25 | |
| Enamine | EN300-5261329-0.1g |
1-phenylpropane-1,3-diol |
4850-49-1 | 95% | 0.1g |
$24.0 | 2023-05-25 | |
| Enamine | EN300-5261329-0.25g |
1-phenylpropane-1,3-diol |
4850-49-1 | 95% | 0.25g |
$35.0 | 2023-05-25 |
1,3-Propanediol,1-phenyl- Literatura Relacionada
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1. Stereospecific conversion of (1R*,3S*)- and (1R*,3R*)-3-cyclohexyl-1-phenylpropane-1,3-diol into the corresponding 2,4-disubstituted oxetanesTajassus Aftab,Christabel Carter,Martin Christlieb,Jennifer Hart,Adam Nelson J. Chem. Soc. Perkin Trans. 1 2000 711
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Tae Woo Lee,Jung Woon Yang Green Chem. 2018 20 3761
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3. Equilibria of aminoethanols with protons and metal(II) ions. Part 3. L-(+)-threo-2-Amino-1-phenylpropane-1,3-diol with protons and copper-(II) in aqueous solutionAntonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1979 1050
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4. Equilibria of aminoethanols with protons and metal(II) ions. Part 3. L-(+)-threo-2-Amino-1-phenylpropane-1,3-diol with protons and copper-(II) in aqueous solutionAntonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1979 1050
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Rafael Mafra P. Dias,Gabriela P. de Oliveira,Antonio C. B. Burtoloso Org. Biomol. Chem. 2020 18 4815
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